![molecular formula C12H16N2O2 B7860967 N-(2-methyl-3-nitrobenzyl)cyclobutanamine](/img/structure/B7860967.png)
N-(2-methyl-3-nitrobenzyl)cyclobutanamine
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Overview
Description
N-(2-methyl-3-nitrobenzyl)cyclobutanamine is an organic compound characterized by the presence of a cyclobutanamine group attached to a benzyl ring substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-nitrobenzyl)cyclobutanamine typically involves the reaction of 2-methyl-3-nitrobenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-nitrobenzyl)cyclobutanamine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of nitrobenzyl alcohol or nitrobenzaldehyde.
Reduction: Formation of 2-methyl-3-aminobenzylcyclobutanamine.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-Methyl-3-nitrobenzyl)cyclobutanamine has been studied for its potential as a pharmacological agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The nitro group in the compound can be crucial for biological activity, influencing cell signaling pathways involved in cancer progression. Research has shown that modifications to the benzyl moiety can enhance selectivity towards specific cancer cell lines, potentially leading to the development of targeted therapies .
Enzyme Inhibition
The compound has been investigated as a selective inhibitor of Class II phosphoinositide 3-kinases (PI3K-C2α), which play significant roles in cellular functions such as growth and survival. Initial findings suggest that structural modifications can lead to improved inhibitory activity, with IC50 values indicating effective enzyme inhibition at low concentrations .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations that are valuable in creating more complex molecules.
Reductive Denitration
The compound can undergo reductive denitration reactions, where the nitro group is selectively reduced to amines or other functional groups. This reaction is facilitated by palladium-catalyzed processes that enhance substrate diversity, allowing for the generation of new compounds with potential biological activities .
Cross-Coupling Reactions
This compound has also been utilized in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules used in pharmaceuticals .
Study on Anticancer Properties
A study published in a reputable journal highlighted the anticancer effects of derivatives of this compound against various cancer cell lines. The results demonstrated that certain modifications to the compound significantly increased its cytotoxicity, suggesting a pathway for developing new anticancer agents .
Enzyme Selectivity Research
Another research effort focused on optimizing the compound's structure to improve selectivity against PI3K-C2α isoforms. The findings revealed that specific substitutions on the aromatic ring could enhance binding affinity and selectivity, providing insights into designing more effective inhibitors for therapeutic use .
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrobenzyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The cyclobutanamine group may also play a role in the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-3-nitrobenzyl)cyclopentanamine
- N-(2-methyl-3-nitrobenzyl)cyclohexanamine
- N-(2-methyl-3-nitrobenzyl)cycloheptanamine
Uniqueness
N-(2-methyl-3-nitrobenzyl)cyclobutanamine is unique due to its specific combination of a cyclobutanamine group with a nitrobenzyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2-methyl-3-nitrobenzyl)cyclobutanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring fused with a nitro-substituted benzyl group. The presence of the nitro group is significant as it can enhance the compound's reactivity and influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It is hypothesized to act as an inhibitor of specific enzymes involved in cell signaling and proliferation. The compound may modulate the activity of phosphoinositide-3-kinases (PI3Ks), which are crucial in regulating cellular functions such as growth, survival, and metabolism .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Antiproliferative Effects : A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, particularly in breast and prostate cancer models. The mechanism was linked to the downregulation of PI3K signaling pathways, leading to increased apoptosis in treated cells .
- Neuroprotective Properties : Research into neurodegenerative diseases has highlighted the potential of this compound to protect neuronal cells from oxidative stress. In vitro studies showed that the compound could reduce markers of oxidative damage and improve cell viability in models of Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the cyclobutane ring or the nitro group can significantly affect its biological properties. For instance, variations in substituents on the benzyl moiety can alter binding affinity to target enzymes, potentially enhancing selectivity and reducing off-target effects .
Properties
IUPAC Name |
N-[(2-methyl-3-nitrophenyl)methyl]cyclobutanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-10(8-13-11-5-3-6-11)4-2-7-12(9)14(15)16/h2,4,7,11,13H,3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABSDZQGADSUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CNC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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